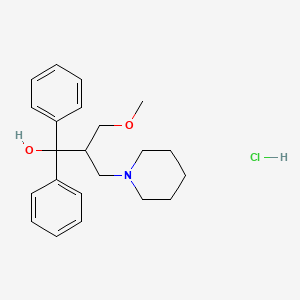
alpha,alpha-Diphenyl-beta-(methoxymethyl)-1-piperidinepropanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Alpha,alpha-Diphenyl-beta-(methoxymethyl)-1-piperidinepropanol hydrochloride is a chemical compound with the molecular formula C21H27NO2·HCl and a molecular weight of 361.95 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Diphenyl-beta-(methoxymethyl)-1-piperidinepropanol hydrochloride typically involves the reaction of a phenyl magnesium halide with a phenyl ethyl ketone or a propionic acid ester. The reaction conditions often include the use of solvents such as chloroform and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Properties
CAS No. |
27674-56-2 |
|---|---|
Molecular Formula |
C22H30ClNO2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-(methoxymethyl)-1,1-diphenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-25-18-21(17-23-15-9-4-10-16-23)22(24,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,21,24H,4,9-10,15-18H2,1H3;1H |
InChI Key |
NDXLJDLROKSRME-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CN1CCCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















